Dimethyl chromane-2,6-dicarboxylate
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Overview
Description
Dimethyl chromane-2,6-dicarboxylate is a chemical compound with the molecular formula C13H14O5. . Chromane derivatives are characterized by a benzopyran ring system, which is a fusion of a benzene ring and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl chromane-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of chromane derivatives with dimethyl acetylenedicarboxylate in the presence of a catalyst such as triphenylphosphine. The reaction typically occurs in a solvent like dichloromethane and proceeds through a series of steps including nucleophilic addition and cyclization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl chromane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted chromane derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Dimethyl chromane-2,6-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl chromane-2,6-dicarboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound include oxidative stress pathways, inflammatory pathways, and cell signaling pathways.
Comparison with Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: This compound shares a similar dicarboxylate structure but has a pyridine ring instead of a chromane ring.
Dimethyl 2,6-naphthalenedicarboxylate: Another similar compound with a naphthalene ring system instead of a chromane ring.
Uniqueness: Dimethyl chromane-2,6-dicarboxylate is unique due to its chromane ring system, which imparts distinct chemical and biological properties. The presence of the chromane ring allows for specific interactions with biological targets and contributes to its diverse range of activities .
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
dimethyl 3,4-dihydro-2H-chromene-2,6-dicarboxylate |
InChI |
InChI=1S/C13H14O5/c1-16-12(14)9-4-5-10-8(7-9)3-6-11(18-10)13(15)17-2/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
QTTIVWUGHUNTQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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